Cas no 58960-02-4 (5-Methyl-1,2,3,4-tetrahydroquinoline)
5-Methyl-1,2,3,4-tetrahydroquinoline Chemical and Physical Properties
Names and Identifiers
-
- 5-Methyl-1,2,3,4-tetrahydroquinoline
- (5-Methyl-1-trityl-1H-imidazol-4-yl)methanol
- 1H-Imidazole-4-methanol, 5-methyl-1-(triphenylmethyl)-
- 1-trityl-4-hydroxymethyl-5-methylimidaz
- 4-Hydroxymethyl-5-methyl-1-(triphenylmethyl)imidazole
- 4-hydroxymethyl-5-methyl-1-tritylimidazole
- 5-methyl-1-(triphenylmethyl)-1H-imidazole-4-methanol
- 5-methyl-1,2,3,4-tetrahydro-quinoline
- 5-methyl-1-triphenylmethyl-1H-imidazole-4-methanol
- AGN-PC-00BA6N
- AK103274
- SureCN7310245
- SCHEMBL5757236
- EN300-77114
- 58960-02-4
- AKOS006350454
- DTXSID201289132
- Z1192360094
- DB-359010
- 1,2,3,4-Tetrahydro-5-methylquinoline
- G29937
-
- Inchi: 1S/C10H13N/c1-8-4-2-6-10-9(8)5-3-7-11-10/h2,4,6,11H,3,5,7H2,1H3
- InChI Key: YQQLVNSNKMHJCI-UHFFFAOYSA-N
- SMILES: N1C2C=CC=C(C)C=2CCC1
Computed Properties
- Exact Mass: 147.10489
- Monoisotopic Mass: 147.104799419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 133
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 12Ų
Experimental Properties
- PSA: 12.03
5-Methyl-1,2,3,4-tetrahydroquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A189004955-5g |
5-Methyl-1,2,3,4-tetrahydroquinoline |
58960-02-4 | 95% | 5g |
$789.00 | 2023-09-01 | |
| Alichem | A189004955-10g |
5-Methyl-1,2,3,4-tetrahydroquinoline |
58960-02-4 | 95% | 10g |
$1126.71 | 2023-09-01 | |
| Alichem | A189004955-25g |
5-Methyl-1,2,3,4-tetrahydroquinoline |
58960-02-4 | 95% | 25g |
$2105.00 | 2023-09-01 | |
| TRC | B101230-25mg |
5-methyl-1,2,3,4-tetrahydroquinoline |
58960-02-4 | 25mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B101230-50mg |
5-methyl-1,2,3,4-tetrahydroquinoline |
58960-02-4 | 50mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B101230-250mg |
5-methyl-1,2,3,4-tetrahydroquinoline |
58960-02-4 | 250mg |
$ 275.00 | 2022-06-07 | ||
| Chemenu | CM238325-1g |
5-Methyl-1,2,3,4-tetrahydroquinoline |
58960-02-4 | 95% | 1g |
$327 | 2021-08-04 | |
| Chemenu | CM238325-5g |
5-Methyl-1,2,3,4-tetrahydroquinoline |
58960-02-4 | 95% | 5g |
$701 | 2021-08-04 | |
| Chemenu | CM238325-10g |
5-Methyl-1,2,3,4-tetrahydroquinoline |
58960-02-4 | 95% | 10g |
$935 | 2021-08-04 | |
| Chemenu | CM238325-25g |
5-Methyl-1,2,3,4-tetrahydroquinoline |
58960-02-4 | 95% | 25g |
$1870 | 2021-08-04 |
5-Methyl-1,2,3,4-tetrahydroquinoline Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
Additional information on 5-Methyl-1,2,3,4-tetrahydroquinoline
5-Methyl-1,2,3,4-Tetrahydroquinoline: A Comprehensive Overview
5-Methyl-1,2,3,4-Tetrahydroquinoline, also known by its CAS Registry Number 58960-02-4, is a fascinating compound that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of tetrahydroquinolines, which are derivatives of quinoline with a partially hydrogenated ring system. The presence of the methyl group at the 5-position introduces unique chemical properties and functional versatility to this molecule.
The structural uniqueness of 5-Methyl-1,2,3,4-Tetrahydroquinoline lies in its bicyclic framework. The quinoline skeleton consists of a benzene ring fused to a pyridine ring, while the tetrahydro derivative reduces the unsaturation in the pyridine portion. This reduction imparts a more flexible and less rigid structure compared to its fully aromatic counterpart. The methyl substitution at the 5-position further modulates the electronic properties and steric environment of the molecule.
Recent studies have highlighted the potential of 5-Methyl-1,2,3,4-Tetrahydroquinoline as a building block in organic synthesis. Its ability to undergo various transformations, such as alkylation and acylation reactions, makes it a valuable intermediate in constructing complex molecular architectures. Researchers have explored its application in synthesizing bioactive compounds with potential therapeutic applications.
In terms of chemical synthesis, several methods have been reported for the preparation of 5-Methyl-1,2,3,4-Tetrahydroquinoline. One common approach involves the hydrogenation of quinoline derivatives using catalysts like palladium on carbon. Another method employs intramolecular cyclization reactions involving amino alcohols or ketones. These synthetic routes not only provide access to this compound but also offer insights into its structural stability and reactivity.
The pharmacological properties of 5-Methyl-1,2,3,4-Tetrahydroquinoline have been studied extensively in recent years. Preclinical studies suggest that this compound exhibits promising activity against various disease models. For instance, research has demonstrated its potential as an anti-inflammatory agent by modulating key signaling pathways involved in inflammation. Additionally, studies have explored its role as a neuroprotective agent by mitigating oxidative stress and apoptosis in neuronal cells.
The application of computational chemistry tools has further enhanced our understanding of the molecular interactions of 5-Methyl-1,2,3,4-Tetrahydroquinoline. Quantum mechanical calculations and molecular docking studies have provided insights into its binding affinity with various biological targets. These findings underscore its potential as a lead compound for drug discovery efforts targeting diseases such as cancer and neurodegenerative disorders.
In conclusion, 5-Methyl-1,2,3,4-Tetrahydroquinoline, with its unique structural features and versatile chemical properties represented by CAS Number 58960-02-4, continues to be a subject of intense research interest. Its role as a synthetic intermediate and potential therapeutic agent positions it as an important molecule in contemporary organic chemistry and pharmacology.
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